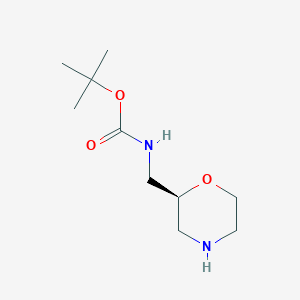

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[[(2S)-morpholin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-8-6-11-4-5-14-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHJNCQAADULQE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654831 | |

| Record name | tert-Butyl {[(2S)-morpholin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875551-59-0 | |

| Record name | tert-Butyl {[(2S)-morpholin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(N-Boc-aminomethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate (CAS: 875551-59-0): A Chiral Building Block for Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, a key chiral building block in contemporary medicinal chemistry. We will delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, and explore its strategic application in drug discovery workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex molecular architectures with therapeutic potential.

Introduction and Strategic Importance

This compound, identified by CAS Number 875551-59-0 , is a bifunctional organic molecule of significant interest to the pharmaceutical industry.[1][2] Its structure is defined by two critical components: a stereochemically pure (S)-morpholine heterocycle and a primary amine protected by the tert-butoxycarbonyl (Boc) group.

The morpholine ring is considered a "privileged structure" in medicinal chemistry.[3][4] Its incorporation into a drug candidate often confers advantageous physicochemical properties, such as enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic (PK) profiles, which are critical for developing orally bioavailable drugs.[4][5][6] The chiral center at the C-2 position of the morpholine ring allows for stereospecific interactions with biological targets, a fundamental principle in modern drug design.

The Boc protecting group provides a robust yet easily removable mask for the primary amine. This strategic protection is essential in multi-step syntheses, allowing chemists to perform reactions on other parts of a molecule without interference from the highly nucleophilic and basic amine.[7][8] The combination of these features makes this compound a valuable and versatile starting material for creating diverse libraries of compounds for drug screening and development.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below, providing essential data for reaction planning and material handling.

| Property | Value | Source(s) |

| CAS Number | 875551-59-0 | [1][2] |

| IUPAC Name | tert-butyl N-[[(2S)-morpholin-2-yl]methyl]carbamate | [2] |

| Synonyms | (S)-2-(N-Boc-aminomethyl)morpholine, tert-Butyl N-[(2S)-morpholin-2-ylmethyl]carbamate | [2][9] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [2][5] |

| Molecular Weight | 216.28 g/mol | [5] |

| Physical Form | Solid | [9] |

| InChI Key | IYHJNCQAADULQE-QMMMGPOBSA-N | [9] |

Synthesis, Mechanism, and Characterization

The synthesis of the title compound is a classic example of amine protection, a cornerstone reaction in organic synthesis.[10]

The Rationale for Boc Protection

The choice of the tert-butoxycarbonyl (Boc) group is a deliberate strategic decision. Its utility stems from a crucial balance of stability and lability.[11]

-

Robustness: The Boc group is stable under a wide variety of non-acidic conditions, including basic hydrolysis, catalytic hydrogenation, and reactions involving many nucleophiles and organometallic reagents.[7][11] This inertness allows for broad synthetic flexibility.

-

Orthogonality: The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][10] This deprotection condition is orthogonal to many other protecting groups (e.g., Fmoc, Cbz, benzyl ethers), enabling selective deprotection in complex syntheses.

Reaction Mechanism: N-tert-Butoxycarbonylation

The reaction proceeds via a nucleophilic acyl substitution. The primary amine of (S)-2-(aminomethyl)morpholine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The resulting tetrahedral intermediate collapses, eliminating a stable tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butanol, driving the reaction forward.[10]

Caption: Mechanism of N-Boc protection using Boc anhydride.

Detailed Synthetic Protocol

This protocol describes a reliable, lab-scale synthesis of this compound.

Materials:

-

(S)-2-(aminomethyl)morpholine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-(aminomethyl)morpholine (1.0 equiv.) in a 2:1 mixture of THF and water. Stir at room temperature until a clear solution is formed.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1–1.2 equiv.) to the cooled solution in one portion.

-

Reaction: Stir the mixture vigorously at 0 °C for 2 hours, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.[10]

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove water-soluble impurities.[10]

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.[10][11]

-

Purification (if necessary): The product is often obtained in high purity. If required, further purification can be achieved by column chromatography on silica gel.

Application in Drug Discovery Workflows

The true value of this compound lies in its role as a versatile intermediate. A typical workflow in a drug discovery program involves leveraging its protected amine for subsequent synthetic transformations.

A common strategy is to deprotect the Boc group to reveal the primary amine, which can then be coupled with various carboxylic acids, sulfonyl chlorides, or other electrophiles to build a library of diverse molecular structures. This process is fundamental to Structure-Activity Relationship (SAR) studies.[4][12]

Caption: Generalized workflow using the title compound in drug discovery.

The morpholine moiety itself can play several roles in the final drug molecule. It can act as a scaffold to correctly position other functional groups for optimal binding to a biological target, as seen in drugs like aprepitant.[6] Furthermore, its ability to form hydrogen bonds and its favorable pKa contribute to improved solubility and cell permeability, which are critical for drugs targeting the central nervous system (CNS).[6]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[13][14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid inhalation of dust and direct contact with skin and eyes.[13][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][16] Keep away from strong acids and oxidizing agents.[13]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[13]

Conclusion

This compound (CAS: 875551-59-0) is more than just a chemical intermediate; it is a strategically designed building block that addresses several key challenges in medicinal chemistry. Its combination of a stereochemically defined, pharmacologically relevant morpholine core and a robustly protected amine functionality provides chemists with a reliable and versatile tool. Its application facilitates the efficient and controlled synthesis of novel, complex molecules, accelerating the journey from initial concept to the discovery of new therapeutic agents.

References

- 1. This compound, CAS No. 875551-59-0 - iChemical [ichemical.com]

- 2. (S)-2-(N-Boc-aminomethyl)morpholine | C10H20N2O3 | CID 42556133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy this compound | 875551-59-0 [smolecule.com]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. tert-Butyl N-[(2S)-morpholin-2-ylmethyl]carbamate | 875551-59-0 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Introduction: A Versatile Building Block in Modern Drug Discovery

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate is a chiral morpholine derivative that has garnered significant attention in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in drug design, known for conferring favorable physicochemical and pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and a desirable lipophilic-hydrophilic balance.[1][2][3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the primary amine makes this compound a valuable and versatile building block for the synthesis of more complex molecules.[4] The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, allowing for the selective unmasking of the amine functionality for further chemical elaboration.[5][6]

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, intended for researchers, scientists, and drug development professionals. Where experimental data is not publicly available, this guide presents detailed, field-proven protocols for their determination, empowering researchers to fully characterize this important synthetic intermediate.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from reaction kinetics to bioavailability. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[[(2S)-morpholin-2-yl]methyl]carbamate | [7] |

| Synonyms | (S)-2-(N-Boc-aminomethyl)morpholine, tert-butyl (2S)-2-morpholinylmethylcarbamate | [7] |

| CAS Number | 875551-59-0 | [7] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [7] |

| Molecular Weight | 216.28 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 334.0 ± 17.0 °C at 760 mmHg (Predicted) | |

| Melting Point | Not available. See Protocol 1 for determination. | |

| Aqueous Solubility | Not available. See Protocol 2 for determination. | |

| pKa | Not available. See Protocol 3 for determination. | |

| logP (XLogP3-AA) | 0.2 (Computed) | [7] |

| Topological Polar Surface Area | 59.6 Ų (Computed) | [7] |

Chemical Stability and Reactivity: A Tale of Two Moieties

The chemical behavior of this compound is largely dictated by the interplay between the stable morpholine ring and the acid-labile Boc-protecting group.

The Morpholine Ring: A Pillar of Stability

The morpholine ring is a saturated heterocycle that generally exhibits high metabolic stability, a key reason for its prevalence in pharmaceuticals.[8][9] Its secondary amine has a pKa that often leads to partial protonation at physiological pH, which can enhance aqueous solubility and interaction with biological targets.[1][2] The ether oxygen can act as a hydrogen bond acceptor, further influencing solubility and target binding.[8] The morpholine moiety in this compound is expected to be stable under basic, nucleophilic, and reductive conditions, making it a robust scaffold for a variety of synthetic transformations.[8]

The Boc-Carbamate: A Controlled Gateway to Reactivity

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its predictable stability and cleavage profile.[4][6]

-

Stability: The Boc group is stable to a wide range of reagents and conditions, including most bases, nucleophiles, and catalytic hydrogenation.[4] This orthogonality allows for selective manipulation of other functional groups in the molecule.

-

Reactivity (Deprotection): The primary reactivity of the Boc-carbamate is its cleavage under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which typically fragments to isobutene and carbon dioxide, to regenerate the free amine.[10] Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or ethereal solutions of hydrogen chloride.[10] Care should be taken during deprotection, as the liberated tert-butyl cation can alkylate sensitive functional groups; the use of scavengers may be necessary in such cases.[6]

Experimental Protocols for Physicochemical Characterization

The following protocols provide robust, self-validating methodologies for determining the key physicochemical properties of this compound.

Protocol 1: Melting Point Determination by Capillary Method

The melting point is a critical indicator of purity. The capillary method is a well-established and reliable technique.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to create a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 1-2 °C per minute, starting from a temperature approximately 15 °C below the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

-

Validation: For a pure compound, the melting range should be narrow (typically < 2 °C). A broad melting range may indicate the presence of impurities.

Caption: Workflow for Melting Point Determination.

Protocol 2: Aqueous Solubility Determination by Shake-Flask Method

Aqueous solubility is a critical parameter for drug absorption and distribution. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 3: pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH electrode.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

-

Validation: The sharpness of the inflection point is indicative of the accuracy of the pKa determination. The experiment should be repeated to ensure reproducibility.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Protocol 4: logP Determination by HPLC Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties. The HPLC method is a rapid and reliable alternative to the traditional shake-flask method.

Methodology:

-

Calibration: Establish a calibration curve by plotting the logarithm of the retention times (log k') of a series of standard compounds with known logP values against their logP values.

-

Sample Analysis: Inject a solution of the test compound onto a reverse-phase HPLC column under the same chromatographic conditions used for the standards.

-

Data Calculation: Determine the retention time of the test compound and calculate its log k'.

-

logP Determination: Interpolate the logP of the test compound from the calibration curve using its log k' value.

-

Validation: The correlation coefficient (R²) of the calibration curve should be close to 1, indicating a strong linear relationship between log k' and logP for the standard compounds.

Caption: Workflow for logP Determination by HPLC.

Safety and Handling

This compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. (S)-2-(N-Boc-aminomethyl)morpholine | C10H20N2O3 | CID 42556133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. tert-Butyl N-[(2S)-morpholin-2-ylmethyl]carbamate | 875551-59-0 [sigmaaldrich.com]

A Guide to the Structural Elucidation of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate using 1H NMR Spectroscopy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and organic synthesis, the morpholine moiety is a privileged scaffold, and its derivatives are crucial building blocks for novel therapeutic agents. The structural integrity of these building blocks must be rigorously confirmed. This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a key chiral intermediate, (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate. We will deconstruct the molecule's structure to predict its spectral features, outline a robust experimental protocol for data acquisition, and provide a detailed interpretation of the resulting spectrum. This document serves as a practical reference for scientists engaged in the synthesis and characterization of complex heterocyclic molecules.

Introduction to the Molecule and Method

The Subject Molecule: this compound

This compound is a chiral bifunctional molecule of significant interest in drug discovery. It incorporates three key structural features:

-

A morpholine ring , a heterocyclic ether-amine that often imparts favorable physicochemical properties such as aqueous solubility to drug candidates.

-

A chiral center at the C2 position of the morpholine ring, which is critical for stereospecific interactions with biological targets.

-

A tert-butyloxycarbonyl (Boc) protecting group , one of the most widely used protecting groups for amines in multi-step synthesis due to its stability and ease of removal under mild acidic conditions.[1][2]

Verifying the successful synthesis and structural integrity of this molecule is paramount. ¹H NMR spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing detailed information about the electronic environment, connectivity, and stereochemistry of every proton in the structure.[3]

The Analytical Cornerstone: ¹H NMR Spectroscopy

¹H NMR spectroscopy is an indispensable tool that operates by measuring the magnetic properties of protons within a molecule. By analyzing parameters such as chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J), we can deduce the precise arrangement of atoms. For a molecule like this compound, ¹H NMR allows us to confirm the presence of the Boc group, verify the integrity of the morpholine ring, and probe the stereochemical environment of the chiral center.

Theoretical ¹H NMR Spectral Prediction

A proactive analysis of the molecular structure allows us to predict the ¹H NMR spectrum. This theoretical framework is essential for an accurate interpretation of the experimental data.

Molecular Structure and Proton Environments

The structure contains several distinct sets of protons. The presence of the chiral center at C2 renders the geminal protons on the morpholine ring (at positions C3, C5, and C6) diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and couplings.

Caption: Labeled proton environments in the target molecule.

The tert-Butyl (Boc) Group Signature (Hl)

The most unambiguous signal in the spectrum is from the Boc group.[1]

-

Chemical Shift (δ): Expected to appear as a large, sharp singlet around 1.4-1.5 ppm . This upfield position is characteristic and is in a relatively uncrowded region of the spectrum.[2]

-

Integration: This signal will integrate to 9 protons .

-

Multiplicity: Singlet (s) , as all nine protons are chemically equivalent and have no adjacent protons to couple with.

The Morpholine Ring System (Ha-g)

The morpholine ring adopts a chair conformation.[4] The protons are complex due to the chiral center and the different electronic environments near the oxygen versus the nitrogen atom.

-

Protons adjacent to Oxygen (Hc, Hd, Hf, Hg): These are deshielded by the electronegative oxygen atom and are expected to appear further downfield, typically in the range of δ 3.5-3.9 ppm .[5][6]

-

Protons adjacent to Nitrogen (Hb, He): These protons are in a more shielded environment and are expected to appear more upfield, around δ 2.6-2.9 ppm .[7]

-

Proton on the Chiral Center (Ha): This proton (C2-H) is adjacent to both the ring oxygen and the side chain, placing it in a unique environment. It is expected to be a complex multiplet around δ 2.8-3.1 ppm .

-

Multiplicity: Due to diastereotopicity, each of the seven ring protons is unique. They will appear as complex multiplets, likely as doublets of doublets (dd) or triplets of doublets (td), resulting from geminal (~ -10 to -13 Hz) and vicinal couplings. Vicinal axial-axial couplings are typically large (³J ≈ 7-12 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (³J ≈ 2-5 Hz).[8][9]

The Methylene Bridge and Carbamate Protons (Hh, Hi, Hj)

-

Methylene Bridge (Hh, Hi): These protons are adjacent to the chiral center and the nitrogen of the carbamate. They are diastereotopic and will appear as two separate signals, likely in the δ 3.0-3.4 ppm range. Each will be a complex multiplet due to geminal coupling with each other and vicinal coupling to Ha and Hj.

-

Carbamate N-H (Hj): The chemical shift of the carbamate N-H proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet or a triplet (due to coupling with the adjacent CH₂) in the range of δ 5.0-6.0 ppm .[1][10]

The Morpholine N-H Proton (Hk)

Similar to the carbamate proton, the morpholine N-H signal is variable. It is often a broad singlet that can exchange with deuterium in solvents like D₂O or CD₃OD. In a non-protic solvent like CDCl₃, it might be observed between δ 1.5-3.0 ppm .

Predicted Data Summary

The following table summarizes the anticipated ¹H NMR signals for the target molecule, typically recorded in CDCl₃.

| Proton Label(s) | No. of Protons | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Hl (t-Bu) | 9H | 1.4 - 1.5 | Singlet (s) | N/A |

| Hk (Morpholine N-H) | 1H | 1.5 - 3.0 | Broad Singlet (br s) | N/A |

| Hb, He (Morpholine N-CH₂) | 2H | 2.6 - 2.9 | Multiplets (m) | Geminal & Vicinal: 2-13 |

| Ha (C2-H) | 1H | 2.8 - 3.1 | Multiplet (m) | Vicinal: 2-12 |

| Hh, Hi (Side-chain CH₂) | 2H | 3.0 - 3.4 | Multiplets (m) | Geminal & Vicinal: 5-14 |

| Hc, Hd, Hf, Hg (Morpholine O-CH₂) | 4H | 3.5 - 3.9 | Multiplets (m) | Geminal & Vicinal: 2-12 |

| Hj (Carbamate N-H) | 1H | 5.0 - 6.0 | Broad Triplet (br t) or Broad Singlet | ³J ≈ 5-7 |

Experimental Protocol for Data Acquisition

Adherence to a standardized protocol is critical for obtaining a high-quality, reproducible ¹H NMR spectrum.

Caption: Standard workflow for NMR sample preparation and analysis.

Materials and Instrumentation

-

Solvent: 0.6-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a common choice for many organic molecules.[13]

-

Equipment: High-quality 5 mm NMR tube, glass Pasteur pipette, glass wool, and a high-field NMR spectrometer (e.g., 400 MHz or higher).[13][14]

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh between 5-15 mg of the solid sample and place it into a small, clean vial.[14]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11] Gently vortex or swirl the vial until the sample is completely dissolved. An overly concentrated sample can lead to line broadening and difficulty in shimming.[13]

-

Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Use the pipette to transfer the sample solution into the NMR tube. This step is crucial to filter out any particulate matter, which can severely degrade the spectral resolution.[12]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.[14]

NMR Instrument Parameters

-

Insertion: Carefully wipe the outside of the NMR tube and insert it into the spectrometer.

-

Lock and Shim: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp spectral lines.

-

Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Set the spectral window to cover the expected range (e.g., 0 to 10 ppm).

-

The number of scans can be adjusted based on sample concentration; 16 or 32 scans are typically sufficient for a sample of this size.

-

Ensure proper calibration by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).[1]

-

Data Processing

-

Fourier Transform: The raw data (Free Induction Decay) is converted into a frequency-domain spectrum via a Fourier Transform.

-

Correction: Apply phase and baseline corrections to ensure accurate signal representation and integration.

-

Integration: Calibrate the integral of a well-resolved signal, such as the 9H singlet of the Boc group, to its known proton count. Integrate all other signals relative to this standard.

Spectral Interpretation and Data Analysis

A representative ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct regions corresponding to the different functional groups.

-

Upfield Region (δ 1.4-1.5 ppm): This region is dominated by the intense, sharp singlet for the nine equivalent protons of the tert-butyl group (Hl) . Its integration value of 9H is a key validation point for successful Boc protection.[1][3]

-

Aliphatic Region (δ 2.5-4.0 ppm): This is the most complex region of the spectrum, containing the overlapping multiplets for all ten protons of the morpholine ring and the attached methylene bridge (Ha-i ).

-

The signals around δ 2.6-3.1 ppm would be assigned to the protons alpha to the morpholine nitrogen (Hb, He ) and the proton on the chiral center (Ha ).

-

The signals for the methylene bridge protons (Hh, Hi ) would appear around δ 3.0-3.4 ppm .

-

The most downfield signals in this cluster, from δ 3.5-3.9 ppm , correspond to the protons alpha to the morpholine oxygen (Hc, Hd, Hf, Hg ).

-

Deciphering this region may require advanced 2D NMR techniques like COSY (Correlation Spectroscopy) to establish proton-proton connectivity and confirm assignments.

-

-

Downfield Region (δ > 5.0 ppm): A broader signal, often a triplet or singlet, would be present for the carbamate N-H proton (Hj) . Its coupling to the adjacent methylene group (Hh, Hi) can provide further structural confirmation.

The observation of distinct signals for the geminal protons on the morpholine ring and the methylene bridge is a direct consequence of the C2 chiral center and provides strong evidence for the molecule's stereochemical integrity.

Conclusion

The ¹H NMR spectrum provides an information-rich fingerprint of this compound. The characteristic singlet of the Boc group, the complex multiplet patterns of the diastereotopic morpholine protons, and the distinct signals of the methylene bridge collectively allow for an unambiguous confirmation of its structure. This guide demonstrates that a combination of theoretical prediction and meticulous experimental practice makes ¹H NMR spectroscopy an exceptionally reliable and indispensable tool for researchers in synthetic and medicinal chemistry, ensuring the quality and identity of critical molecular building blocks.

References

- 1. benchchem.com [benchchem.com]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. rubingroup.org [rubingroup.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

The Synthetic Alchemist's Keystone: A Technical Guide to (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, a chiral morpholine derivative, represents a quintessential building block in contemporary medicinal chemistry. While devoid of a direct, potent mechanism of action in its own right, its strategic value lies in its meticulously designed structure. This guide delves into the core utility of this compound, dissecting the roles of its constituent parts—the Boc-protected amine, the chiral center, and the morpholine ring. We will explore its function not as a therapeutic agent itself, but as a critical intermediate that enables the synthesis of complex, high-value active pharmaceutical ingredients (APIs). A case study will illuminate its application in the development of novel therapeutics, providing a tangible context for its significance in the pharmaceutical landscape.

Deconstructing the Keystone: A Molecule Designed for Synthesis

This compound (CAS No. 875551-59-0) is a bifunctional organic molecule engineered for synthetic utility.[1][2][3] Its primary role in drug discovery is that of a chiral building block , a pre-fabricated molecular fragment containing a specific stereochemistry that can be incorporated into a larger, more complex molecule. This obviates the need for challenging and often low-yielding stereoselective reactions later in a synthetic sequence.

Let's dissect its key structural features:

-

The Morpholine Ring: This heterocycle is considered a "privileged structure" in medicinal chemistry.[4][5][6][7] Its inclusion in a drug candidate can confer a range of desirable properties. The oxygen atom can act as a hydrogen bond acceptor, improving solubility and target engagement. Furthermore, the morpholine ring can enhance metabolic stability and modulate the pharmacokinetic profile of a molecule, improving its oral bioavailability and in vivo half-life.[4][8]

-

The (S)-Chiral Center: Stereochemistry is a critical determinant of biological activity. The (S)-configuration at the 2-position of the morpholine ring provides a specific three-dimensional arrangement that can be crucial for precise interaction with a biological target, such as an enzyme active site or a receptor binding pocket. Utilizing a chiral building block like this ensures the desired enantiomer of the final API is produced.

-

The tert-Butoxycarbonyl (Boc) Protecting Group: The primary amine is masked with a Boc group, a common and versatile protecting group in organic synthesis.[9] This group is stable under a wide range of reaction conditions, allowing chemists to perform modifications on other parts of the molecule without unintended reactions at the amine. The Boc group can then be cleanly and efficiently removed under acidic conditions to reveal the free amine for subsequent coupling reactions.[9]

The strategic combination of these three features makes this compound a highly valuable tool for medicinal chemists seeking to introduce a chiral morpholinomethyl moiety into their target molecules.

The Role of the Carbamate Group: More Than Just a Protector

The carbamate functional group is a cornerstone of modern pharmaceuticals.[1][2][10] It is an amide-ester hybrid that is generally stable both chemically and against enzymatic degradation by proteases.[1][2] This stability makes it an excellent surrogate for a peptide bond in peptidomimetic drugs.

While in this compound the carbamate is primarily a protecting group, it's important for the drug development professional to be aware of the broader biological activities associated with this functional group. Carbamates are famously known for their ability to inhibit acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine. This mechanism is the basis for the toxicity of carbamate insecticides and the therapeutic action of drugs for Alzheimer's disease and myasthenia gravis.[1]

Although there is no evidence to suggest that this compound itself is a potent acetylcholinesterase inhibitor, the presence of the carbamate moiety warrants consideration of potential off-target effects, especially if residual intermediate were to be present in a final drug product.

Case Study: Synthesis of Tetrahydro-1H-pyrazino[2,1-a]isoindolylquinoline Compounds for Autoimmune Diseases

A compelling example of the utility of this compound is found in a European patent detailing the synthesis of novel compounds for the treatment of autoimmune diseases such as systemic lupus erythematosus.[8] These compounds are designed as antagonists of Toll-Like Receptors 7 and 8 (TLR7/8), which are implicated in the inappropriate immune responses characteristic of autoimmune disorders.

The patent describes the use of our topic compound to introduce the (S)-morpholin-2-ylmethylamine side chain onto a core scaffold. This side chain is likely crucial for modulating the physicochemical properties of the molecule, such as solubility and cell permeability, as well as for optimizing its binding to the target receptors.

General Synthetic Workflow

The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where the deprotected amine of the morpholinomethyl fragment displaces a leaving group on the heterocyclic core.

Caption: General workflow for the incorporation of the (S)-morpholin-2-ylmethylamine moiety.

Step-by-Step Protocol for Boc Deprotection

This protocol is a representative example of how the Boc group would be removed prior to the coupling step, based on standard organic synthesis procedures.

-

Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: To the stirred solution, add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, the acid and solvent are typically removed under reduced pressure. The resulting amine salt can then be used directly in the next step or neutralized with a base to yield the free amine.

Causality and Self-Validation in Experimental Design

The choice to use a pre-formed, protected chiral building block like this compound is a strategic one rooted in efficiency and control.

-

Causality: By introducing the chiral morpholine moiety in one step, chemists avoid the potential for low yields, side reactions, and difficult purification steps that can accompany the de novo synthesis and stereoselective functionalization of such a fragment. The Boc protecting group is chosen for its reliability and orthogonal removal conditions, ensuring that it does not interfere with other synthetic transformations.

-

Self-Validation: The integrity of the synthetic process is maintained through rigorous in-process controls. The identity and purity of the this compound starting material should be confirmed by techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC. Similarly, the progress of the deprotection and coupling reactions should be monitored to ensure complete conversion and identify any potential side products. The final API is then subjected to a battery of analytical tests to confirm its structure, purity, and stereochemical integrity, thus validating the entire synthetic sequence.

Conclusion

This compound is a prime example of a molecule that, while not a drug itself, is a critical enabler of drug discovery and development. Its value lies in the strategic combination of a privileged heterocyclic scaffold, a defined stereocenter, and a robust protecting group. For researchers and scientists in the pharmaceutical industry, understanding the role and application of such chiral building blocks is fundamental to the design and efficient execution of synthetic routes for novel and complex therapeutic agents. The ability to leverage these molecular keystones allows for the more rapid and reliable construction of drug candidates with optimized properties, ultimately accelerating the journey from the laboratory to the clinic.

References

- 1. (S)-2-N-Boc-aminomethylmorpholine | 875551-59-0 [chemicalbook.com]

- 2. (S)-2-(N-Boc-aminomethyl)morpholine | C10H20N2O3 | CID 42556133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ichemical.com [ichemical.com]

- 4. tert-Butyl N-[(2S)-morpholin-2-ylmethyl]carbamate | 875551-59-0 [sigmaaldrich.com]

- 5. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]

- 6. สารกลางระบบประสาท - สารเคมียา (134) [myskinrecipes.com]

- 7. WO2014025978A1 - Processes for the preparation of (s)-3-4-((4-(morpholinomethyl) benzyl)oxy)-1-oxoisoindolin-2-yl) piperidine-2,6-dione and pharmaceutically acceptable forms thereof - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Buy this compound | 875551-59-0 [smolecule.com]

- 10. CN112204028B - ç¨äºæ²»çèªèº«å ç«æ§ç¾ç çåæ°¢-1H-å¡åªå¹¶[2,1-a]å¼å²ååºå¹åååç© - Google Patents [patents.google.com]

The Morpholine Scaffold: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Six-Membered Ring

In the vast and ever-expanding universe of chemical scaffolds utilized in drug discovery, few possess the versatility and quiet efficacy of the morpholine moiety. This simple, six-membered saturated heterocycle, containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry.[1][2][3] Its frequent appearance in a multitude of approved and experimental drugs is no coincidence; it is a testament to its remarkable ability to confer advantageous physicochemical, biological, and metabolic properties upon a lead compound.[1][3] This guide, intended for the discerning eye of drug development professionals, will delve into the multifaceted roles of the morpholine scaffold, exploring its profound impact on drug design from a mechanistic and practical standpoint. We will dissect the causality behind its selection, provide practical insights into its incorporation, and illuminate its role in shaping the pharmacokinetic and pharmacodynamic profiles of successful therapeutics.

I. The Physicochemical and Pharmacokinetic Advantages of the Morpholine Scaffold

The decision to incorporate a morpholine ring into a drug candidate is often a strategic one, aimed at optimizing its drug-like properties. The unique arrangement of its heteroatoms bestows upon it a finely tuned set of characteristics that can address common challenges in drug development, such as poor solubility, metabolic instability, and inadequate bioavailability.

A. Modulating Physicochemical Properties: A Balancing Act

The morpholine ring offers a unique solution to the delicate balance between lipophilicity and hydrophilicity required for optimal drug absorption and distribution.[4][5] The presence of the oxygen atom can act as a hydrogen bond acceptor, enhancing interactions with aqueous environments and improving solubility.[5][6] Simultaneously, the saturated hydrocarbon backbone contributes to a degree of lipophilicity, facilitating membrane permeability.[4]

A key feature of the morpholine ring is the pKa of its nitrogen atom, which is typically around 8.7.[7] This weak basicity is advantageous as it is close to physiological pH, allowing for a favorable balance between the charged (protonated) and uncharged forms of the molecule.[4][8] The charged form enhances aqueous solubility, while the uncharged form is crucial for crossing biological membranes, including the blood-brain barrier (BBB).[4][9][10] This finely tuned basicity makes morpholine a valuable tool for developing drugs that need to act within the central nervous system (CNS).[4][9][10]

B. Enhancing Metabolic Stability and Pharmacokinetic Profile

The morpholine scaffold is often introduced to improve the metabolic stability of a drug candidate. The ether linkage is generally more resistant to metabolic cleavage than other functional groups, and the ring itself can shield adjacent functionalities from enzymatic degradation.[4][5] Furthermore, morpholine has been shown to have a favorable CYP3A4 profile and can lead to prolonged bioavailability and optimal clearance.[4][5] When oxidation does occur, it often results in non-toxic derivatives.[4][5] In numerous in vivo studies, the incorporation of a morpholine moiety has been demonstrated to not only increase potency but also to provide compounds with desirable drug-like properties and improved pharmacokinetics.[1][3]

II. The Morpholine Scaffold in Action: A Pharmacodynamic Perspective

Beyond its role in optimizing pharmacokinetics, the morpholine ring frequently plays a direct and crucial role in the pharmacodynamics of a drug, acting as both a versatile scaffold and a key interacting pharmacophore.[1][3]

A. A Privileged Scaffold for Orienting Functional Groups

The chair-like, flexible conformation of the morpholine ring allows it to act as a rigid yet adaptable scaffold, positioning pendant functional groups in the precise orientation required for optimal interaction with a biological target.[4][5] This ability to direct appendages into the correct position within a binding pocket is a critical aspect of rational drug design.[4][9][10] A notable example is the NK1 receptor antagonist aprepitant, where the morpholine ring acts as a central scaffold, directing three interacting arms into their correct positions within the receptor.[5]

B. A Key Pharmacophoric Element in Target Engagement

In many instances, the morpholine ring is not merely a passive scaffold but an active participant in binding to the target protein. The oxygen atom can serve as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site.[5][6] The relatively electron-deficient ring can also engage in favorable hydrophobic interactions.[4][5]

A prime example of this is seen in the development of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, two critical targets in oncology.[4][5][11] In many PI3K inhibitors, the oxygen atom of the morpholine ring forms a key hydrogen bond with the hinge region of the kinase domain, a critical interaction for potent inhibition.[4] For instance, in the crystal structure of PI-103 complexed with mTOR, the morpholine ring establishes hydrogen bonds with the "hinge" residues Val2240 and Cys2243.[4][5]

Below is a diagram illustrating the multifaceted roles of the morpholine scaffold in drug-target interactions.

Caption: Roles of the Morpholine Scaffold in Drug-Target Interactions.

III. Synthetic Strategies for Incorporating the Morpholine Scaffold

The widespread use of the morpholine scaffold in drug discovery is also attributable to its synthetic accessibility.[1][3][12] A variety of robust and versatile synthetic methodologies are available for its introduction and functionalization.

A. Common Synthetic Routes

The synthesis of morpholine-containing compounds can be broadly categorized into two approaches:

-

Direct Incorporation: Utilizing commercially available morpholine or its derivatives as a nucleophilic amine to react with an electrophilic center on the drug scaffold. This is a straightforward and widely used method.[1][3]

-

Ring Formation: Constructing the morpholine ring de novo from acyclic precursors. This approach offers greater flexibility for introducing substituents and controlling stereochemistry.[12][13] Common strategies include the cyclization of vicinal amino alcohols or their derivatives.[13]

B. Representative Experimental Protocol: Synthesis of a Morpholine-Containing Kinase Inhibitor Intermediate

The following protocol outlines a general procedure for the nucleophilic aromatic substitution (SNAr) reaction to introduce a morpholine moiety onto a di-chlorinated pyrimidine core, a common scaffold in kinase inhibitors.

Objective: To synthesize 2-chloro-4-morpholino-pyrimidine.

Materials:

-

2,4-dichloropyrimidine

-

Morpholine

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of morpholine (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-chloro-4-morpholino-pyrimidine.

Validation: The structure and purity of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

The workflow for this synthesis is depicted in the following diagram:

Caption: Synthetic Workflow for a Morpholine-Containing Intermediate.

IV. Case Studies: Morpholine-Containing Drugs in the Clinic

The tangible impact of the morpholine scaffold is best illustrated by the numerous approved drugs that feature this versatile heterocycle.

| Drug | Therapeutic Area | Role of Morpholine Scaffold |

| Gefitinib (Iressa) | Oncology (NSCLC) | The morpholine group enhances solubility and provides a key interaction point with the EGFR kinase domain.[14][15] |

| Linezolid | Antibacterial | The morpholine ring is a crucial part of the pharmacophore responsible for its unique mechanism of action (inhibition of protein synthesis).[14][15] |

| Aprepitant | Antiemetic | Acts as a central scaffold to correctly orient the pharmacophoric groups for potent NK1 receptor antagonism.[4][5] |

| Reboxetine | Antidepressant | The morpholine moiety is integral to its activity as a selective norepinephrine reuptake inhibitor and contributes to its CNS penetration.[4][5] |

| NVP-BKM120 | Oncology (PI3K inhibitor) | The morpholine oxygen forms a critical hydrogen bond with the hinge region of PI3K.[4][16] |

V. Future Directions and Emerging Concepts

The utility of the morpholine scaffold in drug design continues to evolve. Current research is focused on the development of novel, C-functionalized morpholine derivatives to explore new chemical space and create more complex and specific drug candidates.[17] Additionally, the concept of "bridged" morpholines is gaining traction as a strategy to enhance selectivity, particularly for kinase inhibitors, by creating a deeper and more specific fit within the target's binding pocket.[4][5][16] The exploration of morpholine bioisosteres, which mimic the properties of the morpholine ring while offering different synthetic handles and metabolic profiles, is also an active area of investigation.[8][18][19][20]

Conclusion

The morpholine scaffold, though structurally simple, is a powerhouse in the medicinal chemist's toolkit. Its ability to favorably modulate physicochemical properties, enhance metabolic stability, and actively participate in target binding makes it a highly valuable and frequently employed structural motif.[1][3][21] A thorough understanding of the principles governing its application, from its impact on ADME properties to its role in pharmacophore design, is essential for the continued development of safe and effective medicines. As drug discovery moves towards increasingly complex targets and the need for highly optimized molecules, the unassuming morpholine ring is poised to remain a central and indispensable component in the design of the next generation of therapeutics.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Morpholine - Wikipedia [en.wikipedia.org]

- 15. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 16. researchgate.net [researchgate.net]

- 17. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. enamine.net [enamine.net]

- 20. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 21. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Boc protecting group under various conditions

An In-depth Technical Guide to the Stability of the tert-Butoxycarbonyl (Boc) Protecting Group

Authored by a Senior Application Scientist

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a foundational tool in modern organic synthesis, particularly in the fields of peptide chemistry, medicinal chemistry, and complex molecule synthesis. Its widespread adoption is a direct consequence of its unique and highly predictable stability profile: robust under a wide array of synthetic conditions yet readily and cleanly removable under specific acidic protocols. This guide provides an in-depth analysis of the Boc group's stability across various chemical environments, grounded in mechanistic principles and supported by field-proven experimental protocols. We will explore the causality behind its reactivity, detail its orthogonal relationship with other common protecting groups, and provide quantitative data to empower researchers in the strategic design of complex synthetic routes.

The Cornerstone of Amine Protection: Core Principles

The utility of the Boc group lies in its ability to temporarily mask the nucleophilicity and basicity of primary and secondary amines by converting them into carbamates.[1][2] This transformation is critical for preventing unwanted side reactions during subsequent synthetic steps.[3] The Boc group's effectiveness is defined by two core mechanistic processes: its introduction via nucleophilic acyl substitution and its removal via an acid-catalyzed cleavage pathway.

Mechanism of Boc Protection

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[4] The reaction is typically facilitated by a base, such as triethylamine (TEA) or sodium hydroxide, which deprotonates the amine to enhance its nucleophilicity.[4][5] The mechanism proceeds via a straightforward nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride.[3][6] The subsequent collapse of the tetrahedral intermediate expels a tert-butoxycarbonate leaving group, which readily decomposes into carbon dioxide and tert-butoxide, providing a strong thermodynamic driving force for the reaction.[3][7][8]

Mechanism of Acid-Catalyzed Boc Deprotection

The defining characteristic of the Boc group is its lability under acidic conditions.[9] The cleavage mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[3][5] This enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond to form two key intermediates: a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid.[3][5][10] The carbamic acid is inherently unstable and rapidly undergoes decarboxylation to release the free amine and carbon dioxide gas.[6][10] The liberated amine is then protonated by the excess acid in the medium, typically yielding an amine salt.[10][11]

A potential complication of this mechanism is the reactivity of the electrophilic tert-butyl cation, which can alkylate nucleophilic residues within the substrate or solvent, leading to unwanted side products.[7][12] This is often mitigated by the addition of "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) to the reaction mixture to trap the cation.[10][12][13]

A Comprehensive Stability Profile

The Boc group's utility is defined by its selective lability. A thorough understanding of its stability across different reaction classes is paramount for strategic synthetic planning.

Acidic Conditions: The Realm of Lability

The Boc group is readily cleaved by a variety of acidic reagents. The choice and concentration of the acid allow for fine-tuning of the deprotection rate, which is crucial for substrates with other acid-sensitive functionalities.[]

| Reagent | Typical Conditions | Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM)[9][15] | 30 min - 3 hr | Most common and efficient method. Reaction is exothermic and evolves gas.[9] |

| Hydrogen Chloride (HCl) | 4M in Dioxane[16][17] or in Methanol[12] | 30 min - 16 hr | Effective alternative to TFA. Can provide superior selectivity in some cases.[16][18] |

| Aqueous HCl / Acetone | Concentrated HCl in Acetone[19] | Variable | A cost-effective and "process-friendly" option for large-scale synthesis.[19] |

| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Varies by reagent and substrate | Variable | Can offer selective cleavage in the presence of other protecting groups.[8][12] |

This table summarizes common acidic conditions for Boc deprotection.

The rate of cleavage is dependent on the stability of the carbocation formed, meaning Boc groups on electron-rich anilines are more labile than those on electron-deficient or aliphatic amines.[20]

Basic, Reductive, and Nucleophilic Conditions: A Bastion of Stability

A key advantage of the Boc group is its exceptional stability in non-acidic environments, which forms the basis of its orthogonality with other protecting groups.[4][9]

-

Basic Conditions: The Boc group is completely stable to a wide range of basic conditions, from aqueous sodium hydroxide to amine bases like piperidine.[13][21] This stability is fundamental to its use in orthogonal strategies with base-labile groups like Fmoc.[13][22]

-

Reductive Conditions: The Boc group is robust towards catalytic hydrogenation (e.g., H₂ over Pd/C), making it fully compatible with the removal of benzyl-type protecting groups like Cbz (Carboxybenzyl) or benzyl ethers.[7][9][23][24] It is also stable to common hydride reducing agents such as LiAlH₄ and NaBH₄.[13]

-

Nucleophilic Conditions: The carbamate functionality is generally resistant to attack by a wide variety of nucleophiles, including organometallics (Grignard reagents, organolithiums), enolates, and amines.[7][13] However, in specific intramolecular contexts, a highly nucleophilic alkoxide can attack the Boc group, leading to an N-to-O transfer.[7]

-

Oxidative Conditions: The Boc group is generally stable to many common oxidizing agents used in synthesis. While one report noted a side reaction with the strong oxidant DDQ, this is not a general lability.[7] It is stable towards common oxidation conditions like Swern, Dess-Martin, or PCC oxidations.

This broad stability makes the Boc group a reliable choice for protecting amines while performing a wide range of other chemical transformations.[1]

Orthogonal Strategies in Complex Synthesis

The true power of the Boc group is realized when it is used in concert with other protecting groups in an "orthogonal" strategy.[22] Two protecting groups are considered orthogonal if one can be selectively removed without affecting the other.[15] The acid-lability of Boc makes it an ideal partner for groups that are cleaved under different conditions.

| Protecting Group | Lability | Orthogonal Partner to Boc? |

| Boc | Acid (e.g., TFA, HCl) | - |

| Fmoc | Base (e.g., Piperidine) | Yes [7] |

| Cbz (Z) | Hydrogenolysis (H₂, Pd/C) | Yes [7][25] |

| Alloc | Pd(0) Catalysis | Yes [7] |

| Benzyl (Bn) Ester/Ether | Hydrogenolysis (H₂, Pd/C) | Yes [22] |

| Silyl Ethers (TBDMS, TIPS) | Fluoride (e.g., TBAF) | Yes |

This table highlights the orthogonality of the Boc group with other common protecting groups.

This principle is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), where the temporary N-terminal protection (often Fmoc or Boc) must be removed at each cycle without disturbing the permanent, acid-labile side-chain protecting groups.[][22]

Experimental Protocols: A Self-Validating System

The following protocols represent standard, field-proven methodologies for the protection and deprotection of amines using the Boc group.

Protocol 1: General N-Boc Protection of an Amine[9]

This protocol describes a standard procedure using Boc anhydride and a tertiary amine base.

-

Reagents:

-

Primary or secondary amine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq) or other suitable non-nucleophilic base

-

Anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

-

Methodology:

-

Dissolve the amine (1.0 eq) in the chosen anhydrous solvent (approx. 0.1-0.5 M).

-

Add the base (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours. The causality here is that the base-activated, more nucleophilic amine readily attacks the Boc anhydride.

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, perform an aqueous workup: dilute with solvent, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting N-Boc protected amine by column chromatography if necessary.

-

Protocol 2: General TFA-Mediated Boc Deprotection[1][9]

This protocol details the most common method for Boc group removal.

-

Reagents:

-

N-Boc protected amine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

(Optional) Scavenger, e.g., Anisole or Triisopropylsilane (TIS) (5-10% v/v)

-

-

Methodology:

-

Dissolve the N-Boc protected substrate (1.0 eq) in DCM (to a concentration of 0.1-0.2 M).

-

If the substrate is sensitive to alkylation (e.g., contains tryptophan or methionine residues), add the appropriate scavenger.

-

Cool the solution to 0 °C in an ice bath. This is a critical control step to manage the exothermic nature of the acid addition.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v). Caution: The reaction evolves CO₂ and isobutene gas; ensure adequate ventilation and do not run in a sealed system.[10]

-

Remove the ice bath and stir the reaction at room temperature for 30 minutes to 2 hours.

-

Monitor the reaction by TLC or LC-MS. The disappearance of the starting material validates completion.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The product is typically isolated as a TFA salt.

-

Conclusion

The tert-butoxycarbonyl protecting group remains an indispensable tool in the arsenal of the modern synthetic chemist.[9] Its well-defined stability profile—robust towards basic, nucleophilic, and reductive conditions while being predictably labile to acid—provides a reliable and versatile strategy for amine protection.[1][9] A thorough, mechanistically-grounded understanding of its behavior under various conditions, as detailed in this guide, empowers researchers, scientists, and drug development professionals to design more elegant, efficient, and successful synthetic routes to complex and valuable molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. jk-sci.com [jk-sci.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Boc Deprotection - HCl [commonorganicchemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

The Art of Asymmetry: A Guide to the Synthesis of 2-Substituted Chiral Morpholines

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The morpholine ring, a simple six-membered heterocycle, is a cornerstone in the design and development of pharmaceuticals. Its presence in a molecule can significantly enhance aqueous solubility, improve metabolic stability, and provide a rigid scaffold for the precise orientation of pharmacophoric groups. When this ring is substituted at the 2-position with a chiral center, a new dimension of biological specificity emerges. The enantiomers of a 2-substituted morpholine can exhibit vastly different pharmacological profiles, making their stereocontrolled synthesis a critical challenge and a significant opportunity in drug discovery.[1] This guide provides an in-depth exploration of the key asymmetric strategies for the synthesis of these valuable chiral building blocks, offering detailed protocols and mechanistic insights for researchers at the forefront of pharmaceutical and chemical sciences.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of 2-substituted chiral morpholines can be broadly categorized into three main strategies, each with its own set of advantages and considerations:

-

Metal-Catalyzed Asymmetric Hydrogenation: A powerful and atom-economical method that creates the chiral center on a pre-formed unsaturated morpholine ring.

-

Organocatalysis: The use of small, chiral organic molecules to catalyze the enantioselective formation of the morpholine ring.

-

Chiral Auxiliary-Mediated Synthesis: A classical and reliable approach where a chiral auxiliary is temporarily attached to the substrate to direct a diastereoselective transformation.

This guide will delve into each of these strategies, providing detailed protocols and a comparative analysis to aid in the selection of the most appropriate method for a given synthetic challenge.

Strategy 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

This approach has emerged as a highly efficient and enantioselective method for the synthesis of 2-substituted chiral morpholines.[2][3][4][5] The key to this transformation is the use of a chiral rhodium catalyst, which coordinates to the double bond of a dehydromorpholine substrate and delivers hydrogen from a specific face, thereby establishing the stereocenter with high fidelity.

Causality Behind Experimental Choices

The success of this reaction hinges on several factors. The choice of a bulky, electron-rich chiral phosphine ligand, such as a derivative of SKP (a spiroketal-based phosphine), is crucial for achieving high enantioselectivity.[2] The large bite angle of such ligands creates a well-defined chiral pocket around the rhodium center, effectively discriminating between the two prochiral faces of the enamide substrate. The N-acyl protecting group on the dehydromorpholine is also critical, as it activates the double bond towards hydrogenation and serves as a coordinating group for the rhodium catalyst.

Experimental Workflow

Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.

Detailed Protocol: Asymmetric Hydrogenation of N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine

Materials:

-

N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1.0 equiv)

-

[Rh(COD)₂]SbF₆ (0.01 equiv)

-

(R,R,R)-SKP ligand (0.0105 equiv)

-

Dichloromethane (DCM), anhydrous

-

Hydrogen gas (high purity)

Equipment:

-

High-pressure autoclave with a magnetic stir bar

-

Schlenk line and standard glassware for inert atmosphere techniques

Procedure:

-

In a glovebox, to a vial, add [Rh(COD)₂]SbF₆ (0.01 equiv) and the (R,R,R)-SKP ligand (0.0105 equiv).

-

Add anhydrous DCM to dissolve the catalyst precursor and ligand, and stir the mixture for 30 minutes.

-

In a separate vial, dissolve N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1.0 equiv) in anhydrous DCM.

-

Transfer the substrate solution to the autoclave.

-

Add the catalyst solution to the autoclave via syringe.

-

Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

-

Pressurize the autoclave to 30 atm with hydrogen and stir the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete (monitored by TLC or LC-MS), carefully vent the autoclave.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral N-Cbz-2-phenylmorpholine.

Data Presentation:

| Substrate (R group) | Ligand | Solvent | Pressure (atm) | Time (h) | Yield (%) | ee (%) |

| Phenyl | (R,R,R)-SKP | DCM | 30 | 24 | 97 | 92 |

| 4-Fluorophenyl | (R,R,R)-SKP | DCM | 30 | 24 | >99 | 92 |

| 2-Thienyl | (R,R,R)-SKP | DCM | 30 | 24 | >99 | 85 |

| Isopropyl | (R,R,R)-SKP | DCM | 30 | 24 | >99 | 91 |

Data adapted from reference[2].

Strategy 2: Organocatalytic Asymmetric Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of chiral morpholines, often proceeding under mild reaction conditions.[6] A notable example is the enantioselective halocyclization of unsaturated amino alcohols, where a chiral organocatalyst, such as a cinchona alkaloid derivative, promotes the formation of a chiral halonium ion, which is then trapped intramolecularly by the amino alcohol to form the morpholine ring.

Mechanism of Organocatalytic Halocyclization

Caption: Proposed mechanism for organocatalytic halocyclization.

Detailed Protocol: Organocatalytic Enantioselective Intramolecular Aza-Michael Addition